molecular formula C7H15ClN2O B2776509 1-(Piperazin-1-yl)propan-1-one hydrochloride CAS No. 76535-77-8

1-(Piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B2776509
CAS No.: 76535-77-8
M. Wt: 178.66
InChI Key: XUUHSYFMUXFAGX-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)propan-1-one hydrochloride (CAS 76535-77-8) is a high-purity organic compound serving as a versatile building block and key synthetic intermediate in medicinal chemistry and pharmaceutical research . The compound features a piperazine ring substituted with a propiophenone group, yielding a molecular formula of C 7 H 15 ClN 2 O and a molecular weight of 178.66 g/mol . This structure makes it a valuable precursor for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) and the development of novel pharmacologically active agents. As a fundamental research chemical, its primary applications lie in the design and development of new chemical entities. Researchers utilize this hydrochloride salt for its improved handling and solubility properties in various experimental settings. It is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or personal utilization . Handling and Safety: This compound requires careful handling. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection is recommended. It should only be used in a well-ventilated area, and users should avoid breathing its dust or fumes . Quality & Supply: We supply this compound with a verified purity of 97% , ensuring consistency for critical research applications. It is typically supplied as a solid powder and should be stored under an inert atmosphere at room temperature to maintain stability .

Properties

IUPAC Name

1-piperazin-1-ylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUHSYFMUXFAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)propan-1-one hydrochloride can be synthesized through a multi-step process involving the reaction of piperazine with propionyl chloride under controlled conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

Pharmacological Research:

  • Antimicrobial Activity: Studies indicate that 1-(Piperazin-1-yl)propan-1-one hydrochloride exhibits moderate antimicrobial effects against both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antibiotics or antimicrobial agents.
  • Anticancer Properties: Preliminary in vitro studies have shown that the compound possesses cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve the modulation of cellular pathways linked to apoptosis .
  • Neurological Studies: The piperazine structure allows for interactions with neurotransmitter receptors, making this compound a candidate for research into neuropharmacology. It may influence serotonin and dopamine receptors, which are critical in treating psychiatric disorders.

Material Science:

  • Synthesis of Complex Molecules: As a versatile building block, this compound can be used in synthesizing more complex organic compounds. Its ability to undergo various chemical reactions (e.g., substitution and oxidation) makes it valuable in organic synthesis .
  • Ligand Development: The compound is being explored as a ligand in receptor studies, potentially leading to the development of new therapeutic agents targeting specific receptors involved in various diseases .

Case Study 1: Antimicrobial Efficacy

Research conducted by demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. In vitro assays revealed minimum inhibitory concentrations (MICs) that suggest its potential for further development into an antimicrobial drug.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated that it induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer therapeutic agent .

Data Table: Comparison of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
CytotoxicityMCF-7 (Breast Cancer)IC50 = 25 µM
CytotoxicityA549 (Lung Cancer)IC50 = 30 µM

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Purity (Calculated/Experimental) Source
1-(Piperazin-1-yl)propan-1-one hydrochloride Base structure N/A N/A N/A Target Compound
1-(Benzo[b]thiophen-3-yl)-3-(4-benzylpiperazin-1-yl)propan-1-one hydrochloride (8) Benzo[b]thiophen-3-yl, 4-benzylpiperazine 12 202–203 65.27% / 64.94%
1-(5-Fluorobenzo[b]thiophen-3-yl)-3-(4-(4-trifluoromethylphenyl)piperazin-1-yl)propan-1-one (4) Fluorobenzo[b]thiophen-3-yl, 4-CF3-phenylpiperazine 26 143–144 58.40% / 58.40%
2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride 3-Methylphenoxy group N/A N/A >95% (pharmaceutical grade)
1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride Phenyl, piperidine substitution N/A N/A 95%

Key Observations :

  • Substituents like benzo[b]thiophene (e.g., compound 8 ) increase molecular complexity and reduce yields (12–14%) compared to simpler analogs .
  • Fluorination (compound 4 ) improves yield (26%) but lowers melting points, suggesting reduced crystallinity .
  • Phenoxy modifications (e.g., compound in ) enhance purity (>95%), likely due to optimized industrial-scale synthesis.

Pharmacological Activity

Key Observations :

  • The benzothiophene-piperazine hybrid 7e exhibits serotonin receptor affinity, highlighting the role of aromatic moieties in receptor interaction .
  • CIBA 1002-Go demonstrates divergent activity (catecholamine depletion) despite structural similarity, underscoring substituent-driven functional shifts .
  • PF-5274857’s chloropyridinyl and methylsulfonyl groups confer specificity for Smo receptors, expanding therapeutic applications beyond neurology .

Biological Activity

1-(Piperazin-1-yl)propan-1-one hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperazine ring attached to a propanone moiety. Its synthesis typically involves the reaction of piperazine with appropriate carbonyl compounds under controlled conditions. The chemical structure can be represented as follows:

C8H15ClN2O\text{C}_8\text{H}_{15}\text{ClN}_2\text{O}

Anticonvulsant Activity

Recent studies have evaluated various derivatives of 1-(piperazin-1-yl)propan-1-one for their anticonvulsant properties. For instance, a series of compounds were tested in the maximal electroshock seizure (MES) model in rats. Among these, certain derivatives exhibited significant anticonvulsant activity, indicating the potential for treating epilepsy.

CompoundDose (mg/kg)MES ActivityNeurotoxicity
3a30ActiveModerate
3b100PoorHigh
3f300ExcellentLow

The compound 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one (3f) showed outstanding efficacy in reducing seizure activity without significant neurotoxicity, highlighting its therapeutic potential .

Serotonin Receptor Affinity

The compound has also been studied for its interaction with serotonin receptors, particularly the 5-HT1A subtype. Docking studies have indicated that modifications in the piperazine moiety can enhance binding affinity. For example, a derivative with a benzo[b]thiophene substitution demonstrated a Ki value of 2.30 μM at the 5-HT1A receptor, suggesting that structural variations can significantly influence biological activity .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Modulation of Neurotransmitter Systems: The compound likely interacts with neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and seizure control.
  • Enzyme Inhibition: Some derivatives have shown potential as enzyme inhibitors, which may contribute to their anticonvulsant effects by altering metabolic pathways involved in neurotransmitter synthesis or degradation.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound and its derivatives:

  • Anticonvulsant Screening: A study demonstrated that specific derivatives significantly reduced seizure frequency in animal models, suggesting their potential as new antiepileptic drugs .
  • Binding Affinity Studies: Research indicated that structural modifications could enhance binding affinities to serotonin receptors, providing insights into designing more effective therapeutics .
  • Toxicity Assessments: Neurotoxicity evaluations showed varying degrees of safety profiles among different derivatives, emphasizing the importance of careful compound selection in drug development.

Q & A

Q. How do structural modifications (e.g., methyl groups, halogen substituents) impact metabolic stability?

  • Methodology :
  • Microsomal Incubations : Incubate with liver microsomes (human/rat); quantify parent compound degradation via UPLC-MS .
  • CYP450 Inhibition Assays : Test inhibition of CYP3A4/2D6 isoforms using fluorogenic substrates .

Key Notes

  • Methodological Focus : Emphasized experimental design, validation techniques, and analytical troubleshooting.
  • Advanced Topics : Highlighted interdisciplinary approaches (e.g., computational modeling paired with in vitro assays).

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